2-Phenylpropionic anhydride
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Overview
Description
2-Phenylpropionic anhydride is an organic compound derived from 2-phenylpropionic acid It is a type of carboxylic acid anhydride, which are compounds formed by the removal of water from two carboxylic acid molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpropionic anhydride can be synthesized through several methods. One common method involves the reaction of 2-phenylpropionic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by the removal of the resulting hydrogen chloride . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient mixed reagents that facilitate the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids. This method is advantageous due to its short reaction time, high yield, and low cost .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropionic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of carboxylic acids, esters, or amides
Reduction: The compound can be reduced to primary alcohols using hydride reagents.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as water, alcohols, and amines are commonly used.
Reduction: Hydride reagents such as lithium aluminum hydride are used for the reduction reactions.
Major Products Formed
Carboxylic Acids: Formed when this compound reacts with water.
Esters: Formed when the compound reacts with alcohols.
Amides: Formed when the compound reacts with amines.
Primary Alcohols: Formed through reduction reactions.
Scientific Research Applications
2-Phenylpropionic anhydride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylpropionic anhydride involves nucleophilic acyl substitution. The carbonyl carbon of the anhydride is electrophilic and is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
2-Phenylpropionic anhydride can be compared with other carboxylic acid anhydrides such as acetic anhydride and benzoic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, this compound is unique due to its phenyl group, which can influence the reactivity and stability of the compound .
List of Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Propionic Anhydride
- Butyric Anhydride
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-phenylpropanoyl 2-phenylpropanoate |
InChI |
InChI=1S/C18H18O3/c1-13(15-9-5-3-6-10-15)17(19)21-18(20)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
XXVXJBZRUDZPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)OC(=O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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